(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide
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Overview
Description
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide is an organic compound that belongs to the class of acrylamides These compounds are characterized by the presence of an amide group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2,5-dimethylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the acrylamide linkage. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The cyano and methoxy groups can interact with various molecular targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-phenylacrylamide
- (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)acrylamide
Uniqueness
The presence of both cyano and methoxy groups in (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide makes it unique compared to other acrylamides
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H20N2O3/c1-13-5-6-14(2)18(9-13)22-20(23)16(12-21)10-15-7-8-17(24-3)11-19(15)25-4/h5-11H,1-4H3,(H,22,23)/b16-10+ |
InChI Key |
RWYCBUMCOMZHCR-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C#N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N |
Origin of Product |
United States |
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